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Compound of Interest

(R)-1-Boc-2-Hydroxymethyl-
Compound Name:
piperazine

Cat. No.: B152142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
Boc-2-hydroxymethyl-piperazine, a key chiral building block in pharmaceutical synthesis.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
information is critical for the unambiguous identification, characterization, and quality control of
this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-1-Boc-2-hydroxymethyl-
piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (R)-1-Boc-2-hydroxymethyl-piperazine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Boc (tert-
1.40 S 9H butyloxycarbonyl)
group
2.58 m 1H Piperazine ring proton
Piperazine ring
2.82 m 3H
protons
2.92 bs 1H Piperazine ring proton
2.98 d 1H Piperazine ring proton
3.43 m 1H Piperazine ring proton
3.65 m 2H -CH20H protons
3.80 m 1H Piperazine ring proton

Solvent: DMSO-ds[1]

Table 2: Predicted 13C NMR Spectroscopic Data for (R)-1-Boc-2-hydroxymethyl-piperazine

Chemical Shift (8) ppm Assighment

~154-155 Carbonyl (C=0) of Boc group

~79-80 Quaternary carbon of Boc group

~60-65 -CH20H carbon

~55-60 Piperazine ring carbons adjacent to nitrogen
~45-50 Piperazine ring carbons

~28-29 Methyl carbons of Boc group

Note: These are predicted chemical shift ranges
based on data from structurally similar Boc-

protected piperazine derivatives.[2]
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (R)-1-Boc-2-hydroxymethyl-piperazine

Wavenumber (cm~?) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl group)
~2970 Strong C-H stretch (aliphatic)
~2870 Strong C-H stretch (aliphatic)
~1690 Strong C=0 stretch (Boc carbonyl)
~1450 Medium C-H bend (aliphatic)

~1365 Medium C-H bend (Boc group)
~1250 Strong C-O stretch

~1170 Strong C-N stretch

Note: These are predicted
absorption ranges based on
data from structurally similar
Boc-protected piperazine

derivatives.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-1-Boc-2-hydroxymethyl-piperazine

lonization Mode

Mass-to-Charge Ratio

(mlz)

Assignment

ESI+

217

[M+H]*+

Source: ChemicalBook[1]

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented.
Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of (R)-1-Boc-2-hydroxymethyl-piperazine is
dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-de or
CDCls, in a5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

IH NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include
a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds.

13C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a
spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.
Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans is
typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1 with a
resolution of 4 cm~*. A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable
volatile solvent, such as methanol or acetonitrile. A small amount of an acid, like formic acid,
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may be added to promote protonation for positive ion mode analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is
typically used.

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated
molecule [M+H]*. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthetic compound like (R)-1-Boc-2-hydroxymethyl-piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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